molecular formula C11H9NO3S B13166145 3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid

3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid

Cat. No.: B13166145
M. Wt: 235.26 g/mol
InChI Key: YKOQJVJMLYGISO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid is a heterocyclic organic compound that contains an isothiazole ring substituted with a 4-methoxyphenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenyl isothiocyanate with α-haloketones, followed by cyclization to form the isothiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Chemical Reactions Analysis

3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the disruption of biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isothiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-9(11(13)14)6-16-12-10/h2-6H,1H3,(H,13,14)

InChI Key

YKOQJVJMLYGISO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC=C2C(=O)O

Origin of Product

United States

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